molecular formula Lu2Se3 B083908 Dilutetium triselenide CAS No. 12163-21-2

Dilutetium triselenide

Cat. No.: B083908
CAS No.: 12163-21-2
M. Wt: 586.8 g/mol
InChI Key: JLNSXPFEELLOLT-UHFFFAOYSA-N
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Description

Dilutetium triselenide (Lu₂Se₃) is an inorganic compound composed of lutetium (a lanthanide) and selenium. Its molecular formula is Lu₂Se₃, with a molecular weight of 586.82 g/mol and CAS number 12163-21-2 . Lu₂Se₃ is classified as a rare earth selenide, which often exhibits unique electronic and magnetic properties due to the 4f electrons of lutetium.

Properties

CAS No.

12163-21-2

Molecular Formula

Lu2Se3

Molecular Weight

586.8 g/mol

IUPAC Name

lutetium(3+);selenium(2-)

InChI

InChI=1S/2Lu.3Se/q2*+3;3*-2

InChI Key

JLNSXPFEELLOLT-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[Lu+3].[Lu+3]

Canonical SMILES

[Se-2].[Se-2].[Se-2].[Lu+3].[Lu+3]

Other CAS No.

12163-21-2

Synonyms

dilutetium triselenide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Properties

Compound Molecular Formula Crystal Structure Space Group (if known) Key Structural Features
Lu₂Se₃ Lu₂Se₃ Not specified Likely cubic or orthorhombic (inferred)
Sb₂Se₃ Sb₂Se₃ Orthorhombic Pnma Layered structure with 1D chains
Au₂Se₃ Au₂Se₃ Not specified Metallic bonding, high purity forms

Notes:

  • Sb₂Se₃ crystallizes in an orthorhombic system with strong anisotropic properties, making it suitable for thermoelectric and topological insulator applications .
  • Au₂Se₃ is available in high-purity forms (99.999%), such as ingots and sputtering targets, suggesting industrial relevance in thin-film deposition .

Physical and Electronic Properties

Compound Bandgap (eV) Electron Mobility (cm²/Vs) Key Functional Properties
Lu₂Se₃ Not reported Not reported Presumed semiconductor behavior
Sb₂Se₃ ~1.1–1.3 High (>10⁴) Topological insulator, superconductivity (predicted), thermoelectric efficiency
Au₂Se₃ Not reported Metallic conductivity High-purity sputtering targets

Research Findings :

  • Its thermoelectric efficiency arises from low thermal conductivity and high carrier mobility .
  • Au₂Se₃ 's metallic properties and 5N purity make it suitable for advanced electronics, though detailed theoretical studies are lacking in the available evidence .

Chalcogen Bonding and Stability

Triselenides like Lu₂Se₃ and Sb₂Se₃ exhibit "chalcogen-like" interactions driven by σ-hole bonding, which stabilize their crystal structures. Computational studies (RI-MP2/def2-TZVPD level) reveal that Se₃ groups act as both electron donors and acceptors, enabling bifurcated or dual bonding motifs . These interactions are critical for designing novel solids with tailored electronic properties.

Q & A

Q. What experimental methods are recommended for synthesizing high-purity Dilutetium triselenide (Lu₂Se₃)?

To synthesize Lu₂Se₃, a solid-state reaction under controlled atmosphere (e.g., argon) is commonly employed. Stoichiometric amounts of lutetium and selenium are sealed in a quartz ampoule, heated to 800–1000°C for 72–120 hours, and annealed to ensure homogeneity. Purity is verified via X-ray diffraction (XRD) to confirm phase identity and energy-dispersive X-ray spectroscopy (EDS) for elemental composition .

Q. How can the crystal structure of Lu₂Se₃ be accurately determined?

Combine XRD with Rietveld refinement to resolve atomic positions and lattice parameters. Neutron diffraction is recommended for distinguishing selenium vacancies, which are common in selenides. Pair distribution function (PDF) analysis may resolve local structural distortions .

Q. What spectroscopic techniques are suitable for characterizing Lu₂Se₃’s electronic properties?

Use ultraviolet-visible (UV-Vis) spectroscopy to estimate bandgap energy, complemented by X-ray photoelectron spectroscopy (XPS) for valence state analysis. Angle-resolved photoemission spectroscopy (ARPES) provides detailed electronic band structure but requires synchrotron facilities .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in Lu₂Se₃’s reported thermodynamic stability?

Density functional theory (DFT) calculations with Hubbard-U corrections (e.g., +4 eV for Lu-4f orbitals) can predict formation energies and phase stability. Compare results with calorimetric data (e.g., differential scanning calorimetry) to validate models. Discrepancies often arise from selenium non-stoichiometry, which requires defect chemistry simulations .

Q. What strategies optimize Lu₂Se₃’s thermoelectric performance in experimental designs?

Dope Lu₂Se₃ with rare-earth elements (e.g., Yb³⁺) to tune carrier concentration. Measure Seebeck coefficient, electrical conductivity, and thermal conductivity simultaneously via ZEM-3 systems. Use Boltzmann transport equations to model phonon scattering and electronic band convergence .

Q. How should researchers address contradictory data on Lu₂Se₃’s magnetic properties?

Perform magnetization measurements (SQUID) under varying temperatures (2–300 K) and fields (0–7 T). Contradictions often stem from sample purity or extrinsic phases (e.g., Lu₂O₃). Pair with muon spin rotation (μSR) to distinguish intrinsic magnetism from impurities .

Q. What protocols ensure reproducibility in Lu₂Se₃ thin-film deposition?

Use pulsed laser deposition (PLD) with in-situ reflection high-energy electron diffraction (RHEED) to monitor growth. Optimize substrate temperature (500–600°C) and selenium partial pressure. Cross-validate film quality via atomic force microscopy (AFM) and Raman spectroscopy .

Data Analysis and Interpretation

Q. How to statistically validate anomalies in Lu₂Se₃’s thermal conductivity data?

Apply Grubbs’ test to identify outliers. Use error propagation analysis for measurements involving laser flash analysis (LFA). Replicate experiments across multiple batches to distinguish systematic errors from intrinsic material behavior .

Q. What frameworks are effective for reconciling Lu₂Se₃’s experimental and computational bandgap values?

Compare DFT+U results (e.g., using HSE06 hybrid functionals) with experimental UV-Vis and ellipsometry data. Adjust Hubbard-U parameters iteratively and account for excitonic effects in optical measurements .

Methodological Resources

Q. Which databases and tools are critical for literature reviews on Lu₂Se₃?

Use SciFinder for patent and journal searches, filtering by synthesis methods or property keywords (e.g., "thermoelectric Lu₂Se₃"). Web of Science allows citation tracking to identify foundational studies. For computational data, consult the Materials Project or AFLOW repositories .

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